- Metal-catalyzed stereoselective and protecting-group-free synthesis of 1,2-cis-glycosides using 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides as glycosyl donors, Chemistry Letters, 2015, 44(6), 846-848
Cas no 97-30-3 (Methyl a-D-Glucopyranoside)
Methyl α-D-Glucopyranosid ist ein methylierter Zucker, der durch die Verknüpfung einer Methylgruppe mit dem anomeren Kohlenstoffatom (C1) der α-D-Glucopyranose entsteht. Diese Verbindung zeichnet sich durch hohe chemische Stabilität und Resistenz gegenüber enzymatischem Abbau durch Glycosidasen aus, was sie zu einem wertvollen Werkstoff in der Glycochemie und biochemischen Forschung macht. Aufgrund ihrer definierten stereochemischen Konfiguration eignet sie sich ideal als Referenzsubstanz für chromatographische Analysen oder als Baustein für die Synthese komplexer Glycokonjugate. Ihre Wasserlöslichkeit und biologische Inertheit ermöglichen vielfältige Anwendungen in Zellkulturstudien und als Modellverbindung für Glycosidierungsreaktionen.
Methyl a-D-Glucopyranoside structure
Product Name:Methyl a-D-Glucopyranoside
CAS-Nr.:97-30-3
MF:C7H14O6
MW:194.182463169098
MDL:MFCD00064086
CID:34897
PubChem ID:87572318
Update Time:2026-03-30
Methyl a-D-Glucopyranoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Alpha-D-Methylglucoside
- Methyl alpha-D-glucopyranoside
- Methyl α-D-glucopyranoside
- alpha-Methyl glucopyranoside
- Methyl .α.-D-glucopyranoside
- Methyl α-D-Glucopyra
- Methyl-a-D-glucopyranoside
- Methyl-alpha-D-glucopyranoside
- α-Methyl glucopyranoside
- Methyl glucoside
- Methyl α-D-Glucoside
- Methyl alpha-D-glucoside
- alpha-Methylglucoside
- alpha-Methyl-D-glucoside
- alpha-Methyl D-glucose ether
- Me alpha-Glc
- alpha-D-methyl glucoside
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
- 1-O-methyl-alpha-D-glucoside
- Methyl alpha-D-glucoside (VAN)
- 1-O-methyl-alpha-D-glucopyranose
- 1-O-methyl-alpha-D-glucopyranoside
- Methyl hexopyranoside
- methyl a-
- Glucopyranoside, methyl, α-D- (8CI)
- D
- Methyl α-D-glucopyranoside (ACI)
- 1-O-Methyl-α-D-glucopyranoside
- 1-O-Methyl-α-D-glucoside
- 1-O-Methyl-α-glucopyranoside
- Methyl α-D-(+)-glucoside
- Methyl α-glucopyranoside
- NSC 102101
- NSC 214092
- α-Methyl D-glucose ether
- α-Methylglucoside
- Methyl a-D-Glucopyranoside
-
- MDL: MFCD00064086
- Inchi: 1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
- InChI-Schlüssel: HOVAGTYPODGVJG-ZFYZTMLRSA-N
- Lächelt: C([C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@@H](OC)O1)O
- BRN: 81568
Berechnete Eigenschaften
- Genaue Masse: 194.07900
- Monoisotopenmasse: 194.079
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 2
- Komplexität: 163
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.2
- Topologische Polaroberfläche: 99.4
- Oberflächenladung: 0
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Farbe/Form: Weißes Pulver
- Dichte: 1,46 g/cm3
- Schmelzpunkt: 167.0 to 170.0 deg-C
- Siedepunkt: 389.1°C at 760 mmHg
- Flammpunkt: 189.1 °C
- Brechungsindex: 157.5 ° (C=10, H2O)
- Wasserteilungskoeffizient: 108 g/100 mL (20 ºC)
- PSA: 99.38000
- LogP: -2.56730
- Merck: 6080
- Sensibilität: Hygroscopic
- pka: pKa (25°): 13.71
- Spezifische Rotation: 158.9 º (c=10, water)
- Löslichkeit: Nicht bestimmt
Methyl a-D-Glucopyranoside Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Deutschland:3
- Sicherheitshinweise: S24/25
- FLUKA MARKE F CODES:3-10
- Code der Regulierungsbedingungen:Klasse Q (Zucker, Alkaloide, Antibiotika, Hormone)
- TSCA:Yes
- Lagerzustand:Inert atmosphere,Room Temperature
Methyl a-D-Glucopyranoside Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0228-500G |
Methyl α-D-Glucopyranoside |
97-30-3 | >98.0%(GC) | 500g |
¥555.00 | 2024-04-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | JM9872-100g |
Methyl a-D-Glucopyranoside |
97-30-3 | ≥99% | 100g |
¥190元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | JM9872-500g |
Methyl a-D-Glucopyranoside |
97-30-3 | ≥99% | 500g |
¥680元 | 2023-09-15 | |
| Alichem | A119001422-1000g |
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
97-30-3 | 98% | 1000g |
$156.00 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000255-100g |
Methyl a-D-Glucopyranoside |
97-30-3 | 98% | 100g |
¥36 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000255-25g |
Methyl a-D-Glucopyranoside |
97-30-3 | 98% | 25g |
¥28 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000255-500g |
Methyl a-D-Glucopyranoside |
97-30-3 | 98% | 500g |
¥125 | 2024-07-19 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S11156-25g |
Methyl α-D-glucopyranoside |
97-30-3 | BR,98% | 25g |
¥30.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S11156-100g |
Methyl α-D-glucopyranoside |
97-30-3 | BR,98% | 100g |
¥80.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S11156-500g |
Methyl α-D-glucopyranoside |
97-30-3 | BR,98% | 500g |
¥290.00 | 2021-09-02 |
Methyl a-D-Glucopyranoside Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Silver(1+), tetrakis(acetonitrile)-, (T-4)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ; 1 h, rt
1.2 Reagents: Imidazole ; rt
1.2 Reagents: Imidazole ; rt
Referenz
Herstellungsverfahren 2
Herstellungsverfahren 3
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Formic acid Solvents: Water
Referenz
- Catalytic transfer hydrogenation of sugar derivatives, Carbohydrate Polymers, 2001, 45(2), 139-145
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol , Dichloromethane ; 0.5 - 1 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C
Referenz
- Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharides, Organic & Biomolecular Chemistry, 2021, 19(2), 338-347
Herstellungsverfahren 6
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine , ArgoPore Rink-NH-Fmoc Solvents: Dimethylformamide , Dichloromethane ; 12 h, rt
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt
1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ; 1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt
1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ; 1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt
Referenz
- Efficient polymer-assisted strategy for the deprotection of protected oligosaccharides, Angewandte Chemie, 2006, 45(38), 6349-6352
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: Indium triflate Solvents: 1,4-Dioxane , Water ; 0.5 h, 70 °C
Referenz
- Indium(III) Triflate: A Highly Efficient Catalyst for Reactions of Sugars[1], Journal of Carbohydrate Chemistry, 2008, 27(8-9), 464-478
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Acetonitrile ; 10 min, rt
Referenz
- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel, Journal of Organic Chemistry, 2005, 70(11), 4520-4523
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Catalysts: Chloromethyl methyl sulfide , Potassium iodide Solvents: 1,4-Dioxane , Water ; 2.4 h, 50 °C
Referenz
- From organocatalysed desilylations to high-yielding benzylidenations of electron-deficient benzaldehydes, Journal of Chemical Research, 2017, 41(6), 358-364
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Referenz
- Photochemistry of 2-Nitrobenzylidene Acetals, Journal of Organic Chemistry, 2009, 74(22), 8647-8658
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ; 2.5 h, rt
Referenz
- Mild and efficient method for the cleavage of benzylidene acetals by using erbium(III) triflate, Organic & Biomolecular Chemistry, 2005, 3(22), 4129-4133
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Methanol ; 30 min, rt
Referenz
- Structurally Simple Benzylidene-Type Photolabile Diol Protecting Groups, Organic Letters, 2016, 18(20), 5396-5399
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ; 1 h, rt
Referenz
- Remarkable solvent effect on Pd(0)-catalyzed deprotection of allyl ethers using barbituric acid derivatives: application to selective and successive removal of allyl, methallyl, and prenyl ethers, Synlett, 2007, (20), 3131-3136
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: 1-Phenyl-1,2-ethanediol , Dibenzyl , p-Toluenesulfonic acid Solvents: Dichloromethane , Water
Referenz
- Transacetalation: a convenient, nonaqueous method for effecting the deprotection of isopropylidene and benzylidene derivatives of sugars, Carbohydrate Research, 1992, 229(1), 141-7
Herstellungsverfahren 17
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Acetic acid ; 7 min, heated
Referenz
- Microwave-assisted rapid deacetalation of carbohydrates, Synthetic Communications, 2005, 35(15), 2025-2031
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Carbon tetrabromide Solvents: Methanol ; 0.5 h; 5 h, rt
Referenz
- Chemoselective deprotection of acid labile primary hydroxyl protecting groups under CBr4-photo-irradiation conditions, Tetrahedron, 2004, 60(50), 11465-11475
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone , Water
Referenz
- Reaction of cyclic ketals with ceric ammonium nitrate in acetonitrile/water, Tetrahedron, 2002, 58(1), 129-133
Methyl a-D-Glucopyranoside Raw materials
- α-D-Glucopyranoside, methyl 2,3,4-tris-O-(phenylmethyl)-6-O-[tetrahydro-6-[[2-(4-nitrophenoxy)-2-oxoethoxy]methyl]-2H-pyran-2-yl]-
- α-D-Glucopyranoside, methyl 4,6-O-[(4-methoxyphenyl)methylene]-
- α-D-Glucopyranoside, methyl 6-O-[(1,1-dimethylethyl)dimethylsilyl]-
- α-D-Glucopyranoside, methyl 4,6-O-[(R)-(2-nitrophenyl)methylene]-
- α-D-Glucopyranoside, methyl 2,3,4,6-tetra-O-2-propen-1-yl-
- a-D-Glucopyranoside, methyl,2,6-dibenzoate
- D(+)-Glucose
- Methyl 4,6-O-Benzylidene-a-D-glucopyranoside
- 2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
- α-D-Glucopyranoside, methyl 4,6-O-[(R)-phenylmethylene]-
- Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside
- (3aR,5R,6S,6aR)-6-benzyloxy-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
- 4,6-Dimethoxy-1,3,5-triazin-2-yl β-D-glucopyranoside
- Methyl 4,6-O-[(R)-[3-(dimethylamino)phenyl]methylene]-α-D-glucopyranoside
Methyl a-D-Glucopyranoside Preparation Products
Methyl a-D-Glucopyranoside Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:97-30-3)Methyl α-D-Glucopyranoside, ≥ 98.0%
Bestellnummer:LE11861;LE3217;LE1695741
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:05
Preis ($):discuss personally
Email:18501500038@163.com
Methyl a-D-Glucopyranoside Verwandte Literatur
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-30-3)Methyl α-D-Glucopyranoside, ≥ 98.0%
Reinheit:99%/99%/99%
Menge:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Preis ($):Untersuchung/Untersuchung/Untersuchung